molecular formula C17H19N5O2S B3016332 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 577788-57-9

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No.: B3016332
CAS No.: 577788-57-9
M. Wt: 357.43
InChI Key: YSYOGWWXTUJMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a furan ring, a triazole ring, and a mesityl group

Mechanism of Action

Target of Action

It’s known that similar compounds have shown a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

It’s known that similar compounds have shown anti-exudative activity . This suggests that the compound might interact with its targets to modulate inflammatory responses.

Biochemical Pathways

The anti-exudative activity suggests that it might influence pathways related to inflammation and immune response .

Pharmacokinetics

The compound’s solubility in water but insolubility in organic solvents might influence its bioavailability and distribution.

Result of Action

The compound has shown anti-exudative activity in a model of formalin edema in rats . This suggests that it might have potential therapeutic effects in conditions associated with inflammation and edema.

Preparation Methods

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step involves the coupling of the furan ring to the triazole ring, which can be done using various coupling reagents and catalysts.

    Attachment of the mesityl group: The mesityl group can be introduced through a substitution reaction, where a suitable mesityl precursor is reacted with the intermediate compound.

    Final assembly: The final step involves the coupling of the triazole-furan-mesityl intermediate with an appropriate acetamide derivative to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazole or furan rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with research focusing on its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: A simple triazole compound with broad-spectrum antimicrobial activity.

    Fluconazole: A triazole antifungal agent used to treat fungal infections.

    Voriconazole: Another triazole antifungal agent with a broader spectrum of activity compared to fluconazole.

The uniqueness of this compound lies in its specific structure, which combines the triazole, furan, and mesityl groups, resulting in unique chemical and biological properties that are not found in other triazole derivatives.

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-10-7-11(2)15(12(3)8-10)19-14(23)9-25-17-21-20-16(22(17)18)13-5-4-6-24-13/h4-8H,9,18H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYOGWWXTUJMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.